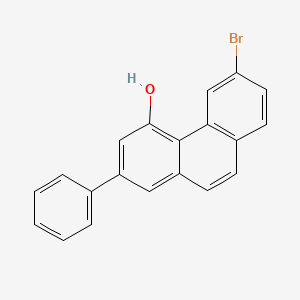![molecular formula C8H11N3O2 B14191742 N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea CAS No. 919996-54-6](/img/structure/B14191742.png)
N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is a chemical compound that features a urea moiety linked to a pyridine ring through an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with hydroxylamine and an isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
Step 1: 2-(pyridin-2-yl)ethylamine is reacted with hydroxylamine to form an intermediate.
Step 2: The intermediate is then treated with an isocyanate to yield N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction would produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions or act as a ligand for metal complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N’-[2-(pyridin-3-yl)ethyl]urea
- N-Hydroxy-N’-[2-(pyridin-4-yl)ethyl]urea
- N-Hydroxy-N’-[2-(quinolin-2-yl)ethyl]urea
Uniqueness
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Propiedades
Número CAS |
919996-54-6 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-hydroxy-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C8H11N3O2/c12-8(11-13)10-6-4-7-3-1-2-5-9-7/h1-3,5,13H,4,6H2,(H2,10,11,12) |
Clave InChI |
FJGLHPAUVLGTKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)


![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)




![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
